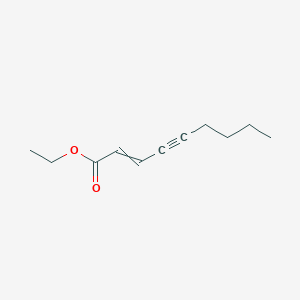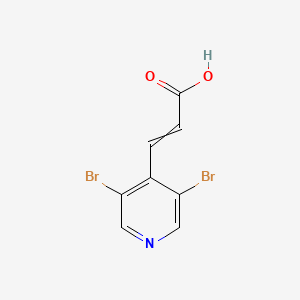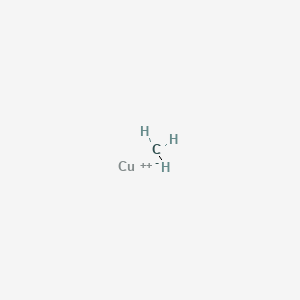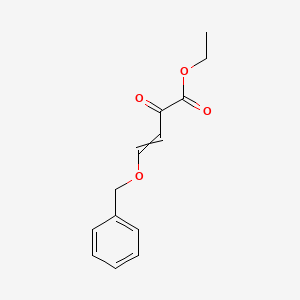
Calcium--strontium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium-strontium (1/1) is a compound consisting of equal parts calcium and strontium Both elements belong to the alkaline earth metals group in the periodic table and share similar chemical properties Calcium is the fifth most abundant element in the Earth’s crust, while strontium is less common but still widely distributed
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium-strontium (1/1) can be synthesized through various methods. One common approach is the mechanochemical method, which involves ball-milling a mixture of calcium and strontium compounds in the presence of water. The starting materials typically include calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), calcium carbonate (CaCO₃), strontium hydrogen phosphate (SrHPO₄), and strontium hydroxide octahydrate (Sr(OH)₂·8H₂O). The mixture is milled in a zirconia pot for 24 hours at room temperature, resulting in the formation of a calcium-strontium apatite precursor .
Industrial Production Methods
Industrial production of calcium-strontium (1/1) often involves the electrolytic reduction of their molten chlorides. This process requires high temperatures and specialized equipment to ensure the efficient reduction of calcium and strontium ions to their metallic forms .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium-strontium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Both calcium and strontium react with water to form their respective hydroxides and hydrogen gas. The general reaction can be represented as: [ M(s) + 2H₂O(l) \rightarrow M(OH)₂(aq) + H₂(g) ] where ( M ) represents calcium or strontium .
Common Reagents and Conditions
Common reagents used in reactions with calcium-strontium (1/1) include water, acids, and bases. The reactions typically occur under standard laboratory conditions, with temperatures ranging from room temperature to elevated temperatures depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving calcium-strontium (1/1) include calcium hydroxide, strontium hydroxide, and hydrogen gas. These products are commonly used in various industrial and laboratory applications .
Wissenschaftliche Forschungsanwendungen
Calcium-strontium (1/1) has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of calcium-strontium (1/1) involves the interaction of calcium and strontium ions with various molecular targets and pathways. For example, strontium ranelate stimulates calcium-sensing receptors, leading to the differentiation of pre-osteoblasts into osteoblasts, which increases bone formation . Additionally, calcium and strontium ions can replace each other in certain physiological processes, such as muscle contraction and blood clotting, due to their similar chemical properties .
Vergleich Mit ähnlichen Verbindungen
Calcium-strontium (1/1) can be compared to other alkaline earth metal compounds, such as:
Magnesium-calcium (1/1): Similar to calcium-strontium (1/1), this compound consists of equal parts magnesium and calcium. It shares similar chemical properties but has different applications due to the unique properties of magnesium.
Barium-calcium (1/1): This compound consists of equal parts barium and calcium. Barium has different chemical properties compared to strontium, resulting in different applications and reactivity.
Strontium-barium (1/1): This compound consists of equal parts strontium and barium. .
Eigenschaften
CAS-Nummer |
64759-32-6 |
|---|---|
Molekularformel |
CaSr |
Molekulargewicht |
127.70 g/mol |
IUPAC-Name |
calcium;strontium |
InChI |
InChI=1S/Ca.Sr |
InChI-Schlüssel |
VAWSWDPVUFTPQO-UHFFFAOYSA-N |
Kanonische SMILES |
[Ca].[Sr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)








![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)


